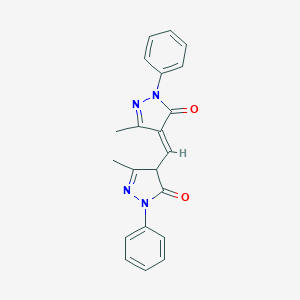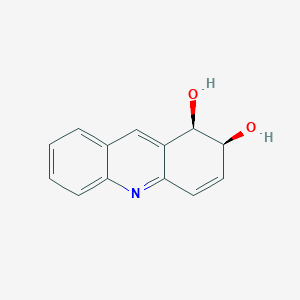
(1R,2S)-1,2-Dihydroacridine-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1,2-Dihydroacridine-1,2-diol is a chemical compound that belongs to the class of acridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has a number of biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is its low toxicity. It has been found to be relatively safe even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis. Further research is needed to explore the full therapeutic potential of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol in these and other areas.
Métodos De Síntesis
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol can be synthesized through a multistep process. The first step involves the condensation of 2,3-dihydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to a catalytic hydrogenation reaction to yield the desired product, ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol.
Aplicaciones Científicas De Investigación
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has been found to have potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathology of Alzheimer's disease.
Propiedades
Número CAS |
192725-12-5 |
|---|---|
Nombre del producto |
(1R,2S)-1,2-Dihydroacridine-1,2-diol |
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-dihydroacridine-1,2-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1 |
Clave InChI |
WESMSPZTGSSODE-QWHCGFSZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
Sinónimos |
1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)

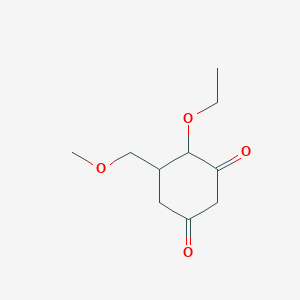
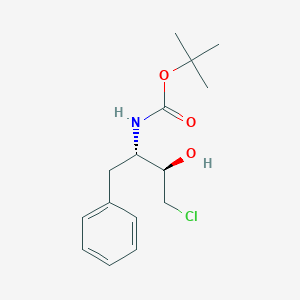
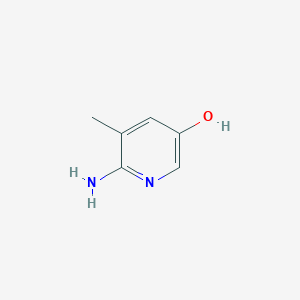
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

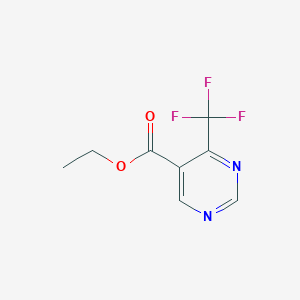
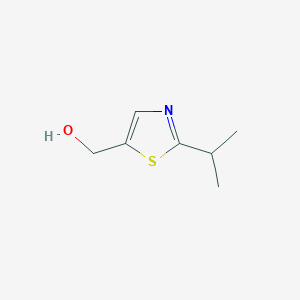
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
